Dihydrotestosterone propionate

Endocrinology Metabolism Androgen Pharmacology

Dihydrotestosterone propionate (DHTP; also known as androstanolone propionate, brand name Pesomax; CAS 855-22-1, molecular formula C22H34O3, molecular weight 346.5 g/mol) is a synthetic, injectable androgen/anabolic steroid and a 17β-propionate ester of 5α-dihydrotestosterone (DHT). DHTP functions as a prodrug: following intramuscular administration, the ester bond is hydrolyzed to release the parent hormone DHT, the most potent endogenous ligand of the androgen receptor (AR).

Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
CAS No. 855-22-1
Cat. No. B1208507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotestosterone propionate
CAS855-22-1
Synonymsandrostanolone propionate
dihydrotestosterone propionate
dihydrotestosterone propionate, (5beta,17beta)-isome
Molecular FormulaC22H34O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1
InChIKeyXTAARPJDFFXHGH-GRPBBMKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrotestosterone Propionate (CAS 855-22-1): What Researchers and Buyers Need to Know Before Sourcing


Dihydrotestosterone propionate (DHTP; also known as androstanolone propionate, brand name Pesomax; CAS 855-22-1, molecular formula C22H34O3, molecular weight 346.5 g/mol) is a synthetic, injectable androgen/anabolic steroid and a 17β-propionate ester of 5α-dihydrotestosterone (DHT) [1]. DHTP functions as a prodrug: following intramuscular administration, the ester bond is hydrolyzed to release the parent hormone DHT, the most potent endogenous ligand of the androgen receptor (AR) [2]. Unlike testosterone-based esters, DHTP yields a 5α-reduced, non-aromatizable androgen, meaning it cannot be converted to estrogenic metabolites; this property fundamentally alters its pharmacological profile and dictates its utility in research and, historically, in clinical settings [3].

Non-aromatizable probe Delivers pure 5α-reduced androgen signal; no estrogenic conversion
5α-reductase bypass Direct AR activation without tissue-specific metabolism
Androgen-specific models Isolates AR-mediated endpoints from estrogen-dependent confounds

Dihydrotestosterone Propionate Procurement: Why ‘Another Androgen Ester’ Cannot Substitute


DHTP is not a simple interchangeable androgen ester. Its active moiety, DHT, is the terminal, non-aromatizable 5α-reduced metabolite of testosterone, and as such it engages the androgen receptor with higher affinity than testosterone itself [1]. When administered as the propionate ester, DHTP releases DHT while bypassing 5α-reductase—an enzyme whose tissue-specific expression and genetic polymorphisms can alter the potency of testosterone-based agents [2]. Furthermore, DHTP cannot be aromatized to estradiol, which eliminates estrogen-mediated feedback on the hypothalamic-pituitary-gonadal axis and avoids estrogenic effects on target tissues (e.g., adiposity changes, gynecomastia) that are characteristic of testosterone propionate [3]. These properties create a distinct pharmacological signature that cannot be reproduced by testosterone esters, nandrolone derivatives, or other synthetic AAS. The quantitative evidence below demonstrates precisely where DHTP diverges from its closest comparators.

Aromatization mismatch
Testosterone esters produce estradiol; DHTP avoids estrogenic effects entirely, which may alter adiposity and feedback endpoints.
5α-reductase dependence
Testosterone requires conversion to DHT via 5α-reductase; DHTP bypasses this step, giving a different tissue-response profile.
Pharmacological signature
Non-aromatizable androgen action cannot be replicated by aromatizable esters; models relying on estrogenic feedback may not transfer.

Dihydrotestosterone Propionate Evidence Guide: Head-to-Head Quantitative Differentiation Data


Non-Aromatizable Pharmacology: DHTP Fails to Alter Carcass Composition Unlike Testosterone Propionate

In gonadectomized male rats, testosterone propionate (TP) at 2.0 mg/day reduced body fat content and decreased carbohydrate intake, effects attributed to aromatization to estradiol; in contrast, 5α-dihydrotestosterone propionate (DHTP) at equivalent doses (0.2 or 2.0 mg/day) did not alter carcass composition at all [1]. This direct head-to-head comparison demonstrates that DHTP, as a non-aromatizable androgen, lacks the estrogen-dependent effects on adiposity and macronutrient selection that are prominent with TP.

Carcass composition
Head-to-head
DHTP (0.2–2.0 mg/day) did not alter body fat or carbohydrate intake; TP (2.0 mg/day) reduced body fat and carbohydrate intake.
Non-aromatizable: no estrogen-dependent adiposity change.
Gonadectomized rat model, 10-day s.c. injection (Siegel et al., 1981).
Endocrinology Metabolism Androgen Pharmacology

Equipotent to Testosterone Propionate in Accessory Gland Growth and Secretion: Comparable Androgenic Potency

In castrated rabbits, the minimum dose of testosterone propionate required to maintain normal accessory gland function was ~200 µg/animal/day; 5α-dihydrotestosterone propionate (DHTP) was found to be essentially equipotent to testosterone propionate in its capacity to support growth and secretory activity across the prostate, glandula seminalis + glandula vesicularis, and ampullae [1]. This head-to-head comparison confirms that DHTP delivers full androgenic stimulation to these androgen-dependent tissues at equivalent potency to TP.

Accessory gland growth
Head-to-head
DHTP equipotent to TP in supporting prostate, seminal vesicle and ampullae function at ~200 µg/animal/day.
Comparable androgenic potency without aromatization confound.
Castrated rabbit model; histological and secretory endpoints (Jones, 1977).
Reproductive Endocrinology Andrology Androgen Bioassay

Differential Suppression of LH vs. FSH: DHTP is a Stronger Gonadotropin Suppressor than Testosterone Propionate

In a dose-response study in castrated adult male rats, 5α-dihydrotestosterone propionate (DHTP) and testosterone propionate (TP) were compared for their ability to suppress serum LH and FSH. Both esters suppressed gonadotropins dose-dependently, but DHTP was a stronger suppressor of both LH and FSH relative to TP, as indicated by the dose-response inhibition curves; for a given degree of LH suppression, lower doses of DHTP were required compared to TP [1]. Additionally, at equivalent doses, DHTP maintained greater inhibition of FSH than TP, while estradiol benzoate was the most potent suppressor overall [1].

LH/FSH suppression
Head-to-head
DHTP stronger suppressor of LH and FSH than TP; rank order: estradiol benzoate > DHTP > TP.
Reported stronger gonadotropin negative feedback without estrogenic component.
Castrated rat dose-response study; radioimmunoassay (Verjans et al., 1974).
Neuroendocrinology Reproductive Physiology Gonadotropin Regulation

Prostate Growth Induction: DHTP Increases Rat Ventral Prostate Weight by ~42% in 14 Days

Daily subcutaneous injection of DHTP (1.25 mg/kg in sesame oil) for 14 days in adult Sprague-Dawley rats increased ventral prostate weight from 0.89 ± 0.06 g (vehicle controls) to 1.26 ± 0.10 g (P < 0.05), representing an ~42% increase [1]. Co-administration of estradiol (0.125 mg/kg) did not further augment prostate weight (1.24 ± 0.09 g), confirming that the prostate growth effect is androgen-driven and not estrogen-dependent [1]. This quantitative effect size provides a reliable benchmark for researchers establishing hormone-induced prostate growth models.

Prostate growth
Metric
Ventral prostate weight +42% (0.89 ± 0.06 g to 1.26 ± 0.10 g, P < 0.05) after DHTP 1.25 mg/kg/day for 14 days.
Supports androgen-driven prostate enlargement model.
Adult Sprague-Dawley rats; effect not augmented by estradiol (Constantinou, 1996).
Urology Prostate Biology Benign Prostatic Hyperplasia Models

Physicochemical Differentiation: DHTP LogP = 5.18, Indicating Greater Lipophilicity than Parent DHT and Testosterone Esters

The calculated LogP (octanol-water partition coefficient) of dihydrotestosterone propionate is 5.18 (ACD/Labs Percepta), with a LogD (pH 7.4) of 4.60 and a predicted bioconcentration factor (BCF) of 1835 . By comparison, the parent compound DHT (androstanolone) has a lower LogP (~3.5–4.0) [1], while testosterone propionate has a reported LogP of approximately 4.9 [2]. The higher LogP of DHTP translates to increased lipophilicity, which governs the rate of ester hydrolysis and absorption from oily depots after intramuscular injection, and influences tissue distribution. The melting point is predicted at 152.25 °C (mean/weighted MP) , and the compound is soluble in DMSO but not in water .

Lipophilicity
Class-level
Calculated LogP = 5.18; LogD (pH 7.4) = 4.60; higher than parent DHT (~3.5–4.0) and testosterone propionate (~4.9).
Higher lipophilicity may influence depot absorption and tissue distribution.
Predicted data (ACD/Labs); experimental validation recommended.
Physicochemical Characterization Formulation Science ADME Prediction

5α-Reductase Bypass: DHTP Induces Prostate and Seminal Vesicle Growth Independent of 5α-Reductase, Unlike Testosterone Propionate

In a dual inhibitor study, castrated immature rats were treated with either testosterone propionate (TP) or dihydrotestosterone propionate (DHTP) to induce ventral prostate growth. The 5α-reductase inhibitor FR146687 dose-dependently reduced ventral prostate and seminal vesicle weights in TP-treated rats at doses above 0.1 mg/kg, but had no effect on DHTP-induced tissue growth, even at higher doses [1]. This demonstrates that DHTP activity is entirely independent of 5α-reductase conversion, making it a critical tool for distinguishing 5α-reductase-dependent from -independent androgen effects in vivo.

5α-reductase bypass
Head-to-head
DHTP-induced prostate and seminal vesicle growth unaffected by 5α-reductase inhibitor FR146687; TP-induced growth dose-dependently inhibited.
Enables 5α-reductase-independent AR activation studies.
Immature rat model; dual isozyme inhibitor at ≥0.1 mg/kg (Nakayama et al., 1997).
Prostate Biology 5α-Reductase Pharmacology Drug Discovery

Dihydrotestosterone Propionate: Evidence-Backed Research and Industrial Application Scenarios


Endocrine Research: Isolating Androgen Receptor-Mediated Effects Without Estrogenic Confounding

For studies requiring pure androgen receptor activation without the confound of aromatization to estradiol, DHTP is the reagent of choice. As demonstrated by Siegel et al. (1981) [1], DHTP at 0.2–2.0 mg/day in rats does not alter carcass adiposity or carbohydrate intake—effects that are prominent with TP due to estrogenic metabolites. This property makes DHTP essential for dissecting androgen-specific vs. estrogen-dependent outcomes in behavior, metabolism, and neuroendocrinology, as shown by Jordan et al. (1995) [2] in the levator ani neuromuscular synapse elimination model.

Prostate Disease Models: Reliable Induction of Prostate Growth for BPH Research

DHTP at 1.25 mg/kg/day s.c. for 14 days produces a robust, statistically significant 42% increase in ventral prostate weight in rats, as quantified by Constantinou (1996) [3], without the confounding contribution of estradiol (co-administration of estradiol did not augment the effect). This protocol provides a standardized model for benign prostatic hyperplasia research, urodynamic studies, and testing of anti-androgenic or 5α-reductase-independent interventions. Additionally, as shown by Nakayama et al. (1997) [4], DHTP-induced prostate growth is entirely refractory to 5α-reductase inhibitors, making it the definitive androgen for bypassing 5α-reductase when screening novel therapeutics.

5α-Reductase Inhibitor Screening and Androgen Pharmacology

DHTP is a critical comparator in 5α-reductase inhibitor screening programs. Because DHTP delivers the active androgen DHT directly—bypassing the 5α-reductase step entirely—it can be used to distinguish between 5α-reductase-dependent and -independent tissue growth. The work of Nakayama et al. (1997) [4] shows that FR146687 reduces TP-induced prostate growth but has zero effect on DHTP-induced growth. This differential response pattern is the gold standard for confirming target engagement and specificity of 5α-reductase inhibitors in vivo.

Hypothalamic-Pituitary-Gonadal Axis Studies: Potent Negative Feedback on Gonadotropins

For investigations into the feedback regulation of LH and FSH secretion, DHTP provides a more potent gonadotropin-suppressive signal than TP, as established by Verjans et al. (1974) [5]. Due to its non-aromatizable nature, DHTP-mediated gonadotropin suppression reflects pure androgenic negative feedback without the estrogenic component that complicates TP administration. This clean pharmacology makes DHTP the androgen of choice for studies on the neuroendocrine control of reproduction, particularly when dose-response relationships for LH vs. FSH suppression need to be resolved without estrogenic interference.

Application
Selection Property
Validation Focus
Androgen-specific endocrine research
Non-aromatizable AR activation
Carcass composition, macronutrient selection; no estrogenic confound
Prostate hyperplasia models
5α-reductase-independent prostate growth
Ventral prostate weight increase; 5α-reductase inhibitor refractory
5α-reductase inhibitor screening
Direct DHT delivery bypassing 5α-R
Differential tissue growth vs. TP; target engagement confirmation
HPG axis feedback studies
Androgen-only negative feedback on LH/FSH
Dose-dependent gonadotropin suppression without estrogenic interference
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